2-Chloro-3,6-difluorobenzenesulfonyl chloride 2-Chloro-3,6-difluorobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1208074-71-8
VCID: VC2662202
InChI: InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H
SMILES: C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F
Molecular Formula: C6H2Cl2F2O2S
Molecular Weight: 247.05 g/mol

2-Chloro-3,6-difluorobenzenesulfonyl chloride

CAS No.: 1208074-71-8

Cat. No.: VC2662202

Molecular Formula: C6H2Cl2F2O2S

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3,6-difluorobenzenesulfonyl chloride - 1208074-71-8

Specification

CAS No. 1208074-71-8
Molecular Formula C6H2Cl2F2O2S
Molecular Weight 247.05 g/mol
IUPAC Name 2-chloro-3,6-difluorobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H
Standard InChI Key XIBTVVMBHTYRAL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F
Canonical SMILES C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F

Introduction

2-Chloro-3,6-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₂Cl₂F₂O₂S. It features a benzene ring substituted with two fluorine atoms and one chlorine atom, along with a sulfonyl chloride group. This compound has a molecular weight of approximately 247.05 g/mol . Its unique arrangement of substituents influences both its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-Chloro-3,6-difluorobenzenesulfonyl chloride typically involves the reaction of a difluorobenzene derivative with a chlorosulfonating agent. Specific methods may vary, but generally, they involve the use of sulfuryl chloride or similar reagents to introduce the sulfonyl chloride group onto the benzene ring.

Applications and Research Findings

This compound is primarily used in organic synthesis as a building block for more complex molecules. Its derivatives have been studied for potential applications in medicinal chemistry, particularly in modulating enzyme activity or interacting with cellular receptors. These interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts.

CompoundMolecular FormulaUnique Features
2-Chloro-3,6-difluorobenzenesulfonyl chlorideC₆H₂Cl₂F₂O₂SDifferent positioning of chlorine affects reactivity patterns.
2-Chloro-4,6-difluorobenzenesulfonyl chlorideC₆H₂Cl₂F₂O₂SSimilar structure but different chlorine position.
5-Chloro-2,4-difluorobenzenesulfonyl chlorideC₆H₂ClF₂O₂SChlorine at a different position; alters electronic properties.

Biological Interactions

Interaction studies involving 2-Chloro-3,6-difluorobenzenesulfonyl chloride focus on its reactivity with biological nucleophiles. These studies help elucidate its potential biological effects and mechanisms of action. Compounds with similar structures can modulate enzyme activity or interact with cellular receptors, highlighting the importance of understanding these interactions for drug development.

Safety and Handling

Given its chemical nature, 2-Chloro-3,6-difluorobenzenesulfonyl chloride is classified as an irritant and requires careful handling in laboratory settings. It should be stored under appropriate conditions to minimize exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator